molecular formula C16H16ClN3 B1671496 Epinastine hydrochloride CAS No. 108929-04-0

Epinastine hydrochloride

Cat. No. B1671496
M. Wt: 285.77 g/mol
InChI Key: VKXSGUIOOQPGAF-UHFFFAOYSA-N
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Description

Epinastine hydrochloride is an antihistamine and an inhibitor of histamine release from the mast cell for topical administration to the eyes . It is used for the prevention of itching associated with allergic conjunctivitis .


Synthesis Analysis

The original synthetic route involves the synthesis of an aminomethyl derivative, the main intermediate, and in this process hazardous materials such as very toxic phosgene and sodium cyanide along with the explosive and expensive aluminum chloride and lithium aluminum hydride were used . An improved large-scale synthetic route for epinastine hydrochloride was developed, which excluded the use of hazardous materials and expensive reagents .


Molecular Structure Analysis

Epinastine is a histamine H1 receptor antagonist with high receptor selectivity . Based on its polarity and cationic charge at physiological pH, it cannot easily diffuse into the central nervous system (CNS) .


Chemical Reactions Analysis

Epinastine has a multiaction effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response .


Physical And Chemical Properties Analysis

Epinastine is a histamine H1 receptor antagonist with high receptor selectivity . Based on its polarity and cationic charge at physiological pH, it cannot easily diffuse into the central nervous system (CNS) .

Scientific Research Applications

Antiallergic Efficacy in Ophthalmic Solutions

Epinastine hydrochloride, a nonsedating antihistamine with mast cell-stabilizing and anti-inflammatory activities, has been extensively studied for its efficacy in treating allergic conditions, particularly allergic conjunctivitis. Clinical trials have demonstrated its effectiveness in reducing ocular itching, conjunctival hyperemia, eyelid swelling, and other symptoms associated with allergic conjunctivitis when administered as an ophthalmic solution. These studies highlight its rapid onset of action and long duration of effectiveness, showcasing its utility in managing ocular allergies (Abelson et al., 2004; Whitcup et al., 2004; Fujishima et al., 2014).

Effects on Sensory Neurons and Anti-Pruritic Mechanism

Research has explored the effects of epinastine hydrochloride on sensory neurons in vitro, revealing its potential to inhibit neurite growth and suppress substance P release from dorsal root ganglion neurons. This suggests that epinastine may exert potent anti-pruritic (anti-itching) activity through mechanisms beyond its antihistaminic action, potentially offering new therapeutic avenues for treating pruritus (Toyoda et al., 2005).

Interaction with Human Serum Albumin

Studies have also investigated the interactions between epinastine hydrochloride and human serum albumin, providing insights into its pharmacokinetics and drug-binding properties. Findings indicate that epinastine binds to serum albumin through a static quenching mechanism, which could influence its distribution and efficacy in vivo. Such research is crucial for understanding the pharmacological profile of epinastine and optimizing its therapeutic use (Ariga et al., 2017).

Drug Delivery Innovations

Innovative drug delivery systems, such as epinastine hydrochloride-releasing contact lenses, have been developed to improve the management of allergic conjunctivitis. These systems aim to overcome the limitations of traditional eye drops by providing sustained drug release, enhanced patient compliance, and potentially improved therapeutic outcomes. Research in this area highlights the evolving landscape of antiallergic treatments and the role of epinastine in these advancements (Minami et al., 2019).

Safety And Hazards

Epinastine hydrochloride may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, swelling, redness, severe discomfort, crusting or drainage around your eyelids, and severe burning, stinging, or other irritation after using the eye drops . If you have any of the symptoms listed above, seek medical help right away .

Future Directions

Epinastine hydrochloride is used to treat eye irritation due to allergies . The recommended dosage is one drop in each eye twice a day . Treatment should be continued throughout the period of exposure (i.e., until the pollen season is over or until exposure to the allergen is over) .

properties

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXSGUIOOQPGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80012-43-7 (Parent)
Record name Epinastine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1046502
Record name Epinastine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID1046502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epinastine hydrochloride

CAS RN

108929-04-0
Record name Epinastine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108929-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epinastine hydrochloride [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinastine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride
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Record name EPINASTINE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
672
Citations
T Minami, W Ishida, T Kishimoto, I Nakajima, S Hino… - PloS One, 2019 - journals.plos.org
… The amount of epinastine hydrochloride release was directly proportional to the … of the epinastine hydrochloride solution used to prepare the contact lens. The epinastine hydrochloride-…
Number of citations: 19 journals.plos.org
K Kanai, K Asano, S Watanabe, Y Kyo… - International Archives of …, 2006 - karger.com
… Therefore, in the present study, we assessed the influence of epinastine hydrochloride (EP), a second-generation H 1 receptor antagonist, on IL-4-mediated immune responses by …
Number of citations: 29 karger.com
H Fujishima, Y Ohashi, E Takamura - Annals of Allergy, Asthma & …, 2014 - Elsevier
… Epinastine hydrochloride is a topical ocular antihistamine that exhibits strong binding to … [9], [10], [11], [12] The authors conducted a phase III CAC study of epinastine hydrochloride 0.05…
Number of citations: 20 www.sciencedirect.com
OA Saleh, AA El-Azzouny, AM Badawy… - Journal of liquid …, 2010 - Taylor & Francis
… of epinastine hydrochloride was developed. Epinastine hydrochloride enantiomers was … Epinastine hydrochloride 1000 μg/mL was used as an external standard. The applied HPLC …
Number of citations: 5 www.tandfonline.com
YI Mochizuki, A Furuta, A Furuya, KI Kanai, K Asano… - in vivo, 2008 - iv.iiarjournals.org
The influence of a histamine H 1 receptor antagonist, epinastine hydrochloride (EP), on eosinophil functions was examined in vitro and in vivo. The first set of experiments was …
Number of citations: 4 iv.iiarjournals.org
FW Fraunfelder - Drugs of Today (Barcelona, Spain: 1998), 2004 - europepmc.org
… Epinastine hydrochloride minimally penetrates the blood/brain barrier and has almost no effect on the muscarinic receptors. This drug is marketed as having very few CNS-depressant …
Number of citations: 34 europepmc.org
M Toyoda, M Nakamura, K Nakada, M Iida… - Allergology …, 2005 - Elsevier
Background Epinastine hydrochloride (epinastine) is a second-generation histamine Hi-receptor antagonist widely used as an anti-allergic and anti-pruritic. To explore possible new …
Number of citations: 4 www.sciencedirect.com
WAL801CL Clinical Study Group - Skin research, 1992 - jstage.jst.go.jp
… Clinical Effectiveness of WAL801CL (Epinastine Hydrochloride) … The effectiveness of WAL801CL (Epinastine hydrochloride) was evaluated in a cooperative study by 10 institutions. …
Number of citations: 1 www.jstage.jst.go.jp
A Malakar, B Bokshi - International Current Pharmaceutical …, 2012 - researchgate.net
… Even though Epinastine Hydrochloride is widely … methods for the determination of Epinastine Hydrochloride from its … methodology to determine Epinastine Hydrochloride, in presence …
Number of citations: 5 www.researchgate.net
K Asano, A Furuta, K Kanai, S Sakaue… - Mediators of …, 2008 - hindawi.com
… The present study, therefore, was undertaken to examine the influence of epinastine hydrochloride (EP), the most famous antihistamine in Japan, on keratinocytederived chemokine (KC…
Number of citations: 5 www.hindawi.com

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